molecular formula C14H13ClN2O2 B066249 Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate CAS No. 162509-17-3

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate

Cat. No. B066249
M. Wt: 276.72 g/mol
InChI Key: BLSMKNPQEOCGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05500424

Procedure details

To a stirred solution of 2.09 g of acetoamidine hydrochloride in 50 cc of ethanol was added 1.50 g of sodium ethoxide at room temperature and the mixture was stirred for 10 minutes. The resulting suspension was added to 6.1 g of compound D in 50 cc of ethanol and the resulting mixture was heated under reflux for 6 hours. Thereafter, 4.5 g of compound F was obtained in the same manner as for compound E. Yield: 73.7%.
Name
compound E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
compound D
Quantity
6.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
73.7%

Identifiers

REACTION_CXSMILES
Cl.C(N)(=N)C.[O-]CC.[Na+].ClC1C=CC=CC=1C(C(=CN(C)C)C(OCC)=O)=O.[Cl:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[C:36]1[C:41]([C:42]([O:44][CH2:45][CH3:46])=[O:43])=[CH:40][N:39]=[C:38]([C:47]2C=CC=CC=2)[N:37]=1>C(O)C>[Cl:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[C:36]1[C:41]([C:42]([O:44][CH2:45][CH3:46])=[O:43])=[CH:40][N:39]=[C:38]([CH3:47])[N:37]=1 |f:0.1,2.3|

Inputs

Step One
Name
compound E
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NC(=NC=C1C(=O)OCC)C1=CC=CC=C1
Step Two
Name
Quantity
2.09 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
1.5 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
compound D
Quantity
6.1 g
Type
reactant
Smiles
ClC1=C(C(=O)C(C(=O)OCC)=CN(C)C)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NC(=NC=C1C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.